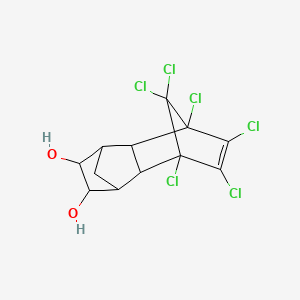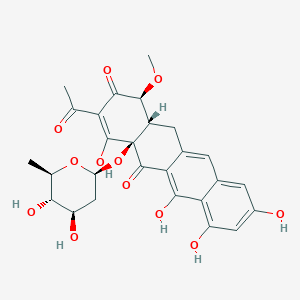
Acide 4,4-bis(4-fluorophényl)butanoïque
Vue d'ensemble
Description
4,4-Bis(4-fluorophenyl)butyric acid, also known as 4,4-Bis(4-fluorophenyl)butyric acid, is a useful research compound. Its molecular formula is C16H14F2O2 and its molecular weight is 276.28 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4-Bis(4-fluorophenyl)butyric acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4-Bis(4-fluorophenyl)butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Bis(4-fluorophenyl)butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition de la SHMT
Acide 4,4-bis(4-fluorophényl)butanoïque : a été identifié comme un inhibiteur de la sérine hydroxymethyltransférase (SHMT), une enzyme impliquée dans la voie du métabolisme du folate {svg_1}. La SHMT joue un rôle crucial dans le métabolisme à un carbone qui est essentiel pour la synthèse et la réparation de l'ADN. En inhibant la SHMT, ce composé peut être utilisé pour étudier divers aspects du métabolisme cellulaire et a des implications thérapeutiques potentielles dans le traitement du cancer, où le métabolisme du folate est souvent dysrégulé.
Cristallographie et analyse structurale
Le composé a été utilisé dans des inspections de monocristaux et des investigations de surface de Hirshfeld {svg_2}. Ces études sont essentielles pour comprendre la structure moléculaire et cristalline de nouveaux dérivés, ce qui peut aider davantage dans la conception de nouveaux composés avec les propriétés physiques et chimiques souhaitées. L'analyse structurale détaillée peut également contribuer au développement de médicaments en fournissant des informations sur les interactions de liaison au sein des sites cibles.
Synthèse de ligands organiques
Les acides carboxyliques, tels que l'This compound, sont des ligands organiques importants en chimie de coordination {svg_3}. Ils peuvent former des complexes avec une variété de métaux de transition, qui ont des applications étendues en biochimie et en catalyse. La capacité de former des liaisons monodentées, bidentées et de pontage les rend polyvalents pour la création de structures complexes avec des fonctions spécifiques.
Chimie médicinale
Les dérivés d'acides carboxyliques ont montré un large éventail d'applications médicinales {svg_4}. Par exemple, l'This compound pourrait être utilisé pour la production de co-cristaux organiques avec des applications potentielles en chimie médicinale, telles que des agents antidiabétiques pour le traitement du diabète non insulino-dépendant.
Études d'interaction non covalente
L'emballage cristallin du composé est stabilisé par diverses interactions non covalentes, qui peuvent être explorées par l'analyse de la surface de Hirshfeld {svg_5}. La compréhension de ces interactions est cruciale pour le développement de nouveaux matériaux et médicaments, car elles jouent un rôle significatif dans la stabilité et les propriétés des cristaux moléculaires.
Chimie synthétique
This compound : est utilisé dans des voies synthétiques pour divers composés chimiques {svg_6}. Il sert de bloc de construction en synthèse organique, où il peut être transformé en différents groupes fonctionnels, conduisant à une large gamme de produits avec des applications diverses dans les produits pharmaceutiques et la science des matériaux.
Mécanisme D'action
Mode of Action
It has been suggested that the compound may act as a chemical chaperone and a histone deacetylase (hdac) inhibitor . As a chemical chaperone, it may help in the proper folding of proteins and prevent their aggregation. As an HDAC inhibitor, it may regulate gene expression by modifying the acetylation status of histones .
Biochemical Pathways
Given its potential role as an hdac inhibitor, it may influence pathways related to gene expression and protein function .
Result of Action
As a potential hdac inhibitor, it may influence gene expression and protein function, which could have various downstream effects on cellular processes .
Analyse Biochimique
Biochemical Properties
4,4-Bis(4-fluorophenyl)butyric acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme cytochrome P450, which is involved in the metabolism of many compounds. The interaction between 4,4-Bis(4-fluorophenyl)butyric acid and cytochrome P450 can lead to the inhibition or activation of the enzyme, affecting the metabolic pathways in which it is involved .
Cellular Effects
The effects of 4,4-Bis(4-fluorophenyl)butyric acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4,4-Bis(4-fluorophenyl)butyric acid has been shown to affect the expression of genes involved in the regulation of cell growth and apoptosis. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 4,4-Bis(4-fluorophenyl)butyric acid exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. For example, the binding of 4,4-Bis(4-fluorophenyl)butyric acid to cytochrome P450 can inhibit its activity, resulting in altered metabolic pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4-Bis(4-fluorophenyl)butyric acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4,4-Bis(4-fluorophenyl)butyric acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4,4-Bis(4-fluorophenyl)butyric acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
4,4-Bis(4-fluorophenyl)butyric acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various compounds. The interaction with cytochrome P450 can lead to changes in metabolic flux and the levels of specific metabolites. Additionally, 4,4-Bis(4-fluorophenyl)butyric acid can influence the activity of other metabolic enzymes, further affecting the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 4,4-Bis(4-fluorophenyl)butyric acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, 4,4-Bis(4-fluorophenyl)butyric acid can be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 4,4-Bis(4-fluorophenyl)butyric acid is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. The precise localization of 4,4-Bis(4-fluorophenyl)butyric acid within cells is essential for understanding its biochemical effects .
Propriétés
IUPAC Name |
4,4-bis(4-fluorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O2/c17-13-5-1-11(2-6-13)15(9-10-16(19)20)12-3-7-14(18)8-4-12/h1-8,15H,9-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNWJIAAVVXYFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCC(=O)O)C2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174702 | |
| Record name | 4,4-Bis(4-fluorophenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20662-52-6 | |
| Record name | 4-Fluoro-γ-(4-fluorophenyl)benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20662-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Bis(4-fluorophenyl)butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Bis(4-fluorophenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-bis(4-fluorophenyl)butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4-BIS(4-FLUOROPHENYL)BUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1K3Z46J7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main metabolic pathway of pimozide in humans, and how is 4,4-Bis(4-fluorophenyl)butanoic acid involved?
A1: Pimozide is primarily metabolized via N-dealkylation in humans []. This process cleaves the pimozide molecule, resulting in two main metabolites: 1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one (DHPBI) and 4,4-Bis(4-fluorophenyl)butanoic acid [].
Q2: The research mentions that the formation of DHPBI from pimozide follows biphasic kinetics. What does this suggest about the enzymes involved?
A2: The biphasic kinetics observed in DHPBI formation implies the involvement of at least two different enzymes with varying affinities for pimozide []. The study identified these as high-affinity and low-affinity components, with CYP3A4 playing a major role in the high-affinity pathway [].
Q3: The provided research articles mention a specific challenge in the synthesis of 4,4-Bis(4-fluorophenyl)butanoic acid. What is this challenge, and what solution is proposed?
A3: The synthesis of 4,4-Bis(4-fluorophenyl)butanoic acid, often via a Friedel-Crafts reaction, can result in the formation of an undesired ortho isomer [, ]. This isomer poses a challenge in obtaining a pure product. To address this, a sulfonation method is proposed to selectively remove the ortho isomer, leading to a higher purity of the desired 4,4-Bis(4-fluorophenyl)butanoic acid [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1206523.png)
![2,6-Bis(2-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B1206524.png)


